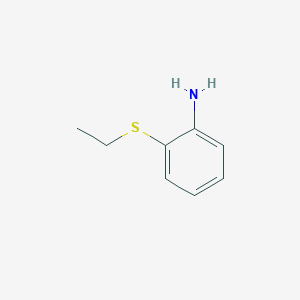

2-(Ethylthio)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFMPJRLJLBBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436139 | |

| Record name | 2-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13920-91-7 | |

| Record name | 2-(Ethylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical and Physical Properties of 2-(Ethylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-(Ethylthio)aniline (CAS No: 13920-91-7). Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs, namely 2-(methylthio)aniline and 2-(benzylthio)aniline, to provide estimated values and expected characteristics. Detailed experimental protocols for the determination of key physical properties are also provided, alongside predicted spectroscopic data. This document aims to serve as a foundational resource for researchers and professionals involved in drug development and other scientific endeavors where 2-(Ethylthio)aniline may be of interest.

Chemical and Physical Properties

2-(Ethylthio)aniline, with the molecular formula C8H11NS, is an aromatic amine containing an ethylthio substituent at the ortho position of the aniline ring.[1] Its molecular weight is 153.24 g/mol .[1] While specific experimental data for 2-(Ethylthio)aniline is scarce in publicly available literature, its properties can be estimated by examining analogous compounds.

Table 1: Summary of Chemical and Physical Properties

| Property | 2-(Ethylthio)aniline (Predicted/Estimated) | 2-(Methylthio)aniline (for comparison) | 2-(Benzylthio)aniline (for comparison) |

| Molecular Formula | C8H11NS[1] | C7H9NS[2] | C13H13NS[3] |

| Molecular Weight | 153.24 g/mol [1] | 139.22 g/mol [2] | 215.31 g/mol |

| Melting Point | Not available | Not available | 221-223 °C[3] |

| Boiling Point | Estimated to be slightly higher than 2-(methylthio)aniline | 234 °C (lit.)[4][5] | 487.1 °C at 760 mmHg[3] |

| Density | Estimated to be slightly lower than 2-(methylthio)aniline | 1.111 g/mL at 25 °C (lit.)[4][5] | 1.41 g/mL[3] |

| Solubility | Predicted to have low solubility in water and good solubility in organic solvents. | Soluble in water (less)[5] | Not available |

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physical properties of organic compounds like 2-(Ethylthio)aniline.

Synthesis of 2-(Ethylthio)aniline

A general method for the preparation of aniline thioethers can be adapted for the synthesis of 2-(Ethylthio)aniline. A plausible synthetic route is outlined below.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol in a suitable solvent such as ethanol.

-

Addition of Base: Add a stoichiometric equivalent of a base, for example, sodium hydroxide, to the solution to form the thiophenoxide salt in situ.

-

Alkylation: To the stirred solution, add ethyl iodide or ethyl bromide dropwise.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the S-alkylation reaction.

-

Work-up: After cooling to room temperature, the reaction mixture is typically poured into water and extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: A potential workflow for the synthesis of 2-(Ethylthio)aniline.

Determination of Physical Properties

Caption: General workflows for determining key physical properties.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for 2-(Ethylthio)aniline

| Spectroscopy | Predicted Wavenumber/Chemical Shift/m/z | Assignment |

| ¹H NMR | δ 7.2-7.5 (m, 2H), δ 6.7-7.0 (m, 2H), δ 3.8-4.2 (br s, 2H), δ 2.8-3.1 (q, 2H), δ 1.2-1.5 (t, 3H) | Aromatic protons, Aromatic protons, -NH₂, -S-CH₂-CH₃, -S-CH₂-CH₃ |

| ¹³C NMR | δ 145-150, δ 130-135, δ 115-125, δ 25-30, δ 13-17 | C-NH₂, C-S, Aromatic CH, -S-CH₂, -CH₃ |

| IR | 3300-3500 cm⁻¹ (two bands), 3000-3100 cm⁻¹, 2850-2970 cm⁻¹, 1600-1620 cm⁻¹, 1250-1350 cm⁻¹, 650-750 cm⁻¹ | N-H stretch (primary amine), Aromatic C-H stretch, Aliphatic C-H stretch, N-H bend, C-N stretch, C-S stretch |

| MS (EI) | m/z 153 (M⁺), 125 (M⁺ - C₂H₄), 124 (M⁺ - C₂H₅), 93 | Molecular ion, Loss of ethene, Loss of ethyl radical, Aniline fragment |

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways of 2-(Ethylthio)aniline. However, various aniline and thioether derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the aniline and ethylthio moieties suggests that 2-(Ethylthio)aniline could be a candidate for screening in various biological assays. Further research is required to elucidate any potential pharmacological effects.

Safety and Handling

Safety data for 2-(Ethylthio)aniline is not extensively documented. Based on the properties of similar aniline derivatives, it should be handled with caution. Aniline and its derivatives are generally considered toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-(Ethylthio)aniline is a chemical compound for which a complete experimental dataset of physical and chemical properties is not yet available in the public domain. This guide has provided a summary of its known characteristics and offered predictions for its physical properties and spectroscopic data based on analogous compounds. The provided experimental protocols offer a roadmap for the systematic determination of these properties. Further experimental investigation is necessary to fully characterize this compound and to explore its potential biological activities. This document serves as a valuable starting point for researchers and professionals interested in 2-(Ethylthio)aniline.

References

2-(Ethylthio)aniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Ethylthio)aniline, a sulfur-containing aromatic amine of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages information from analogous compounds and established principles of chemical synthesis and spectroscopic analysis to present a detailed profile. This document is intended to support researchers in the synthesis, identification, characterization, and potential application of 2-(Ethylthio)aniline.

Core Data Presentation

Quantitative data for 2-(Ethylthio)aniline and its common salt form are summarized below for easy reference.

| Property | 2-(Ethylthio)aniline | 2-(Ethylthio)aniline hydrochloride |

| CAS Number | 13920-91-7[1][2][3] | 101935-45-9[2][4] |

| Molecular Formula | C₈H₁₁NS[1] | C₈H₁₂ClNS[4] |

| Molecular Weight | 153.24 g/mol [1] | 189.7056 g/mol [4] |

| Appearance | Predicted to be a liquid at room temperature | Predicted to be a solid at room temperature[2] |

Synthesis and Experimental Protocols

Proposed Synthesis of 2-(Ethylthio)aniline

A viable method for the synthesis of 2-(ethylthio)aniline involves the catalytic hydrogenation of 1-(ethylthio)-2-nitrobenzene.

Reaction Scheme:

-

Step 1: Synthesis of 1-(Ethylthio)-2-nitrobenzene. This precursor can be prepared by the reaction of 2-chloronitrobenzene with sodium ethanethiolate.

-

Step 2: Reduction of the Nitro Group. The nitro group of 1-(ethylthio)-2-nitrobenzene is then reduced to an amine.

Experimental Protocol: Reduction of 1-(Ethylthio)-2-nitrobenzene

This protocol is adapted from general procedures for the reduction of nitroarenes.[5]

-

Reaction Setup: In a round-bottom flask, dissolve 1-(ethylthio)-2-nitrobenzene in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

-

Monitoring the Reaction: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 2-(ethylthio)aniline can be purified by column chromatography on silica gel or by vacuum distillation.

General Workflow for Synthesis and Purification

Spectroscopic Data and Characterization

Direct spectroscopic data for 2-(Ethylthio)aniline is not widely published. However, a predicted spectroscopic profile can be constructed based on data from analogous compounds such as 2-(methylthio)aniline and general principles of spectroscopy.[6][7][8]

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. NH₂ Protons: A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O. Ethyl Group (-CH₂-S-): A quartet around δ 2.8-3.0 ppm. Ethyl Group (-CH₃): A triplet around δ 1.2-1.4 ppm. |

| ¹³C NMR | Aromatic Carbons: Signals between δ 115-150 ppm. Ethyl Group (-CH₂-S-): A signal around δ 25-35 ppm. Ethyl Group (-CH₃): A signal around δ 13-16 ppm. |

| IR Spectroscopy | N-H Stretch: A pair of bands for the primary amine in the region of 3300-3500 cm⁻¹. C-H Stretch (Aromatic): Signals above 3000 cm⁻¹. C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹. C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region. C-N Stretch: An absorption in the 1250-1350 cm⁻¹ range. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 153. Major Fragmentation: Loss of the ethyl group, leading to a fragment at m/z = 124. Alpha-cleavage next to the sulfur atom is also a likely fragmentation pathway. |

Experimental Protocol for Spectroscopic Analysis

The following outlines a general procedure for obtaining the spectroscopic data for a synthesized sample of 2-(Ethylthio)aniline.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse programs.

-

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The spectrum can be obtained using a neat liquid sample between salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Data Acquisition: Use electron ionization (EI) at 70 eV.

-

Workflow for Spectroscopic Analysis

Applications in Drug Development and Research

While 2-(Ethylthio)aniline itself is not a known therapeutic agent, the aniline and thioether moieties are present in numerous biologically active compounds. The 2-substituted aniline scaffold is recognized for its utility in the development of anti-tumor drugs.[9] Therefore, 2-(Ethylthio)aniline serves as a valuable building block and starting material for the synthesis of more complex molecules with potential pharmacological activities.

Derivatives of structurally similar anilines have shown a range of biological activities, including:

-

Anticancer Activity: 2-Anilino pyrimidine derivatives have been investigated as potent inhibitors of Mer/c-Met kinases, which are implicated in cancer.[9] Additionally, other anilino-based compounds have been explored as tubulin polymerization inhibitors.[10]

-

Antimicrobial Activity: Thioaniline derivatives, such as certain 9-(ethylthio)acridines, have demonstrated antibacterial and antifungal properties.[11]

-

Antitubercular Activity: Bicyclic phenylthioaniline derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis.[12]

The presence of the ethylthio group in the ortho position to the amine can influence the molecule's conformational flexibility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Researchers may explore the use of 2-(Ethylthio)aniline in the synthesis of novel kinase inhibitors, antimicrobials, or other targeted therapies. The aniline group provides a reactive handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and the construction of heterocyclic systems.

References

- 1. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jocpr.com [jocpr.com]

- 4. prepchem.com [prepchem.com]

- 5. youtube.com [youtube.com]

- 6. 2-(METHYLTHIO)ANILINE(2987-53-3) 1H NMR spectrum [chemicalbook.com]

- 7. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

The Rising Therapeutic Potential of Novel Thioaniline Compounds: A Technical Overview

For Immediate Release

In the dynamic landscape of drug discovery and development, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of heterocyclic compounds, thioaniline derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of pharmacological effects. This technical guide provides an in-depth analysis of the current research on novel thioaniline compounds, summarizing their biological activities, detailing the experimental methodologies used for their evaluation, and visualizing the intricate signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutic agents.

Abstract

Thioaniline-based compounds have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. Their unique structural features allow for diverse chemical modifications, leading to the generation of derivatives with enhanced potency and selectivity. This guide synthesizes the latest findings on the anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities of these compounds. Quantitative data from numerous studies are presented in a structured format for comparative analysis. Furthermore, detailed experimental protocols for key biological assays are provided to facilitate the replication and extension of these findings. Finally, signaling pathways and experimental workflows are visually represented using diagrams to offer a clear and concise understanding of the mechanisms of action and experimental designs.

Anticancer Activity of Thioaniline Derivatives

Novel thioaniline compounds have shown considerable promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Quantitative Anticancer Activity Data

The cytotoxic efficacy of various thioaniline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of representative data from recent studies is presented below.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophen-2-yl-quinoline | Isoxazolyl derivative | HeLa (Cervical) | Potent (specific value not provided) | [1] |

| Thiophen-2-yl-quinoline | Phenyl derivative | MCF-7 (Breast) | Potent (specific value not provided) | [1] |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) | NCI-60 panel | Most active of series | [2] |

| 2-Morpholino-4-anilinoquinoline | Compound 3d | HepG2 (Liver) | 8.50 | [3] |

| 2-Morpholino-4-anilinoquinoline | Compound 3c | HepG2 (Liver) | 11.42 | [3] |

| 2-Morpholino-4-anilinoquinoline | Compound 3e | HepG2 (Liver) | 12.76 | [3] |

| Thiobenzanilides | Compound 17 | A375 (Melanoma) | 11.8 | [4] |

| Thiobenzanilides | Compound 15 | MCF-7 (Breast) | 43 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thioaniline compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 150 µL), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[5][6][7][8]

Signaling Pathways in Anticancer Activity

Thioaniline derivatives have been shown to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

A common mechanism of action for many anticancer thioaniline compounds is the induction of programmed cell death, or apoptosis. This is often confirmed by observing changes in the expression levels of key apoptosis-related proteins.

Figure 1: Simplified intrinsic apoptosis pathway induced by thioaniline compounds.

Certain thioaniline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M.

Figure 2: Cell cycle arrest at the G2/M phase induced by thioaniline compounds.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Novel thioaniline compounds have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of thioaniline derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes.

| Compound Class | Derivative | Target | Inhibition/Activity | Reference |

| Thiosemicarbazone | LT81 | COX-2 | Selective, SI: 23.06 | [9] |

| Thiosemicarbazone | LT87 | Edema (in vivo) | 100% inhibition after 4h | [9] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The peroxidase component of the enzyme then reduces PGH2 to PGG2, which can be measured using a fluorometric probe.

Procedure:

-

Enzyme and Compound Preparation: Recombinant COX-1 or COX-2 enzyme is prepared. The thioaniline compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Reaction Mixture: In a 96-well plate, the enzyme, a fluorometric probe, and the test compound at various concentrations are combined in an assay buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Fluorescence Measurement: The fluorescence is measured kinetically over a period of time (e.g., 10 minutes) using a microplate reader (Ex/Em = 535/587 nm).

-

Data Analysis: The rate of the reaction (slope of the fluorescence curve) is calculated. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. IC50 values are then calculated.[2][10][11][12][13]

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some thioaniline compounds may exert their anti-inflammatory effects by inhibiting this pathway.

Figure 3: Inhibition of the NF-κB signaling pathway by thioaniline compounds.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thioaniline derivatives have demonstrated activity against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC).

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiazole | Compound 2 | MRSA | 1.40 | [14] |

| Isatin-Quinoline Conjugate | 11a | MRSA (biofilm) | 83.6% inhibition at 10 µg/mL | [11] |

| Thienyl substituted heterocycles | Spiro[indole-pyrazole] | Various bacteria | Significant activity | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilutions: The thioaniline compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][17][18][19][20]

Enzyme Inhibition

Beyond their effects on cellular pathways, some thioaniline derivatives have been designed to specifically target and inhibit the activity of certain enzymes implicated in disease.

Quantitative Enzyme Inhibition Data

| Compound Class | Derivative | Enzyme Target | IC50 (µM) | Reference |

| 4-Anilino-7-thienyl-3-quinolinecarbonitriles | Various | Src Kinase | Potent inhibition | [21] |

| Thioquinoline-thiosemicarbazide | Compound 10g | Tyrosinase | 25.75 | [22] |

Experimental Protocol: Src Kinase Activity Assay

This assay measures the ability of a compound to inhibit the tyrosine kinase activity of the Src protein.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the Src kinase. The amount of ADP produced is measured using a luminescent assay.

Procedure:

-

Reaction Setup: In a 96-well plate, Src kinase, a specific substrate peptide, and the thioaniline inhibitor at various concentrations are combined.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at room temperature.

-

ADP Detection: A reagent is added that converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light.

-

Luminescence Measurement: The luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.[4][23][24][25][26]

Conclusion and Future Directions

Novel thioaniline compounds represent a versatile and promising scaffold for the development of new therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, highlight the significant potential of this class of molecules. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, providing a foundation for further investigation and optimization of thioaniline derivatives. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo studies to validate the therapeutic efficacy and safety of these promising compounds. The continued exploration of the mechanisms of action will be crucial in identifying novel drug targets and developing next-generation therapeutics.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 11. benthamscience.com [benthamscience.com]

- 12. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. NF-κB - Wikipedia [en.wikipedia.org]

- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 23. benchchem.com [benchchem.com]

- 24. Intracellular Reactive Oxygen Species Activate Src Tyrosine Kinase during Cell Adhesion and Anchorage-Dependent Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Kinase activity assays Src and CK2 [protocols.io]

- 26. promega.com [promega.com]

The Versatility of 2-(Ethylthio)aniline as a Precursor in Heterocyclic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethylthio)aniline is a versatile and reactive precursor for the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. This technical guide explores the utility of 2-(Ethylthio)aniline in the construction of key heterocyclic systems, including benzothiazoles, benzothiazines, and quinolines. We provide a comprehensive overview of synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the application of this valuable building block in research and development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of these molecules often relies on the selection of appropriately functionalized precursors. 2-(Ethylthio)aniline, with its vicinal amino and ethylthio functionalities, presents a unique platform for intramolecular cyclization and other transformations, leading to diverse heterocyclic frameworks. The presence of the sulfur atom and the ethyl group offers opportunities for both direct participation in ring-forming reactions and for modification to introduce further complexity. This guide will delve into specific applications of 2-(Ethylthio)aniline in the synthesis of high-value heterocyclic structures.

Synthesis of Benzothiazoles

Benzothiazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. While the classical synthesis of benzothiazoles often commences from 2-aminothiophenol, methodologies utilizing 2-(alkylthio)aniline derivatives have been developed, offering alternative synthetic routes.

Iodine-Mediated Intramolecular Oxidative Cyclization

A notable method for the synthesis of 2-substituted benzothiazoles involves the iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines.[1] This approach demonstrates the direct utility of the 2-(alkylthio)aniline scaffold in a cyclization reaction. The synthesis first requires the conversion of 2-(ethylthio)aniline to a 2-(styrylthio)aniline intermediate.

Logical Workflow for Benzothiazole Synthesis

References

An In-depth Technical Guide to the Electrophilic Substitution Patterns of 2-(Alkylthio)anilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution patterns of 2-(alkylthio)anilines. This class of compounds is of significant interest in medicinal chemistry and materials science due to the nuanced electronic effects of the ortho-amino and alkylthio substituents, which collaboratively influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. This document details the underlying mechanistic principles, provides available quantitative data, and outlines experimental protocols for key electrophilic substitution reactions.

Core Principles: Directing Effects in 2-(Alkylthio)anilines

The regioselectivity of electrophilic substitution on the benzene ring of 2-(alkylthio)anilines is primarily governed by the interplay of the electronic effects of the amino (-NH₂) and alkylthio (-SR) groups.

-

Amino Group (-NH₂): The amino group is a powerful activating, ortho, para-directing group.[1] Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through a resonance effect (+M effect). This increases the electron density of the ring, making it more susceptible to electrophilic attack. The increase in electron density is most pronounced at the positions ortho and para to the amino group.

-

Alkylthio Group (-SR): The alkylthio group is generally considered to be a moderately activating, ortho, para-directing group.[2] Similar to the amino group, the sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect), thereby activating the ring and directing incoming electrophiles to the ortho and para positions. However, the sulfur atom is less electronegative than nitrogen, and its ability to donate electrons is influenced by the nature of the alkyl group. Concurrently, the alkylthio group exerts a weak electron-withdrawing inductive effect (-I effect).

Combined Directing Effects: In 2-(alkylthio)aniline, the powerful activating and ortho, para-directing influence of the amino group dominates. The alkylthio group at the ortho position further modulates the electron distribution. The positions available for substitution are C3, C4, C5, and C6. Based on the combined directing effects, electrophilic attack is expected to be favored at the positions para and ortho to the strongly activating amino group. Therefore, the primary sites of substitution are predicted to be the C4 (para to -NH₂) and C6 (ortho to -NH₂) positions. The C5 position (meta to -NH₂) is also a potential site, particularly if the more activated positions are sterically hindered.

A logical workflow for predicting the major product of an electrophilic aromatic substitution reaction on a disubstituted benzene ring, such as 2-(alkylthio)aniline, is depicted below.

Caption: Logical workflow for predicting the major product in electrophilic aromatic substitution.

Halogenation

Halogenation of anilines is typically a very rapid reaction due to the strong activation of the aromatic ring by the amino group.[3] To control the reaction and avoid polyhalogenation, the amino group is often protected, for example, by acetylation.[4] However, direct halogenation of unprotected anilines can be achieved under specific conditions.

Bromination

Direct bromination of anilines with bromine water typically leads to the formation of 2,4,6-tribromoaniline.[3] For 2-(alkylthio)anilines, the substitution pattern is influenced by the positions already occupied.

Experimental Protocol: Bromination of a Substituted Aniline (General Procedure)

A general procedure for the controlled bromination of an aniline derivative often involves the use of a milder brominating agent or protection of the amino group. The following is a representative protocol for the bromination of an activated aromatic compound.

-

Materials: Substituted aniline, N-bromosuccinimide (NBS), and a suitable solvent (e.g., tetrahydrofuran).

-

Procedure:

-

Dissolve the substituted aniline in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of NBS in the same solvent to the cooled aniline solution with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography or recrystallization.[5]

-

Quantitative Data: Halogenation

| Substrate | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |

| 2-(Methylthio)aniline | N-Bromosuccinimide (NBS), THF, rt | 4-Bromo-2-(methylthio)aniline | Data not available | N/A |

| 2-(Ethylthio)aniline | Br₂, Acetic Acid, 0 °C | 4-Bromo-2-(ethylthio)aniline and 6-Bromo-2-(ethylthio)aniline | Data not available | N/A |

Nitration

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic, often leading to oxidation and the formation of a significant amount of the meta-substituted product.[6][7] This is because under the strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[8] To achieve selective ortho and para nitration, the amino group is typically protected as an acetamide before nitration.[7]

Caption: General workflow for the controlled nitration of anilines via protection of the amino group.

Experimental Protocol: Nitration of Acetanilide (General Procedure)

This protocol describes the nitration of acetanilide, which serves as a model for the nitration of protected 2-(alkylthio)anilines.

-

Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure:

-

Dissolve acetanilide in glacial acetic acid or concentrated sulfuric acid in a flask cooled in an ice bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the acetanilide solution with constant stirring, maintaining a low temperature (0-5 °C).

-

After the addition is complete, allow the reaction to stir for a short period at low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol or water to obtain the purified product.[7]

-

Quantitative Data: Nitration

| Substrate | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |

| 2-(Methylthio)acetanilide | HNO₃, H₂SO₄, 0-5 °C | 4-Nitro-2-(methylthio)acetanilide | Data not available | N/A |

| 2-(Ethylthio)acetanilide | HNO₃, Acetic Anhydride | 4-Nitro-2-(ethylthio)acetanilide and 6-Nitro-2-(ethylthio)acetanilide | Data not available | N/A |

Friedel-Crafts Acylation

Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group, being a Lewis base, coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[2][9] Therefore, protection of the amino group as an amide is necessary to carry out this reaction. The resulting acylamino group is still activating and ortho, para-directing, but less so than a free amino group, which allows for a more controlled reaction.

Experimental Protocol: Friedel-Crafts Acylation of Acetanilide (General Procedure)

This protocol provides a general method for the Friedel-Crafts acylation of an N-acylated aniline.

-

Materials: Acetanilide, acyl chloride (e.g., acetyl chloride), anhydrous aluminum chloride, and a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).

-

Procedure:

-

Suspend anhydrous aluminum chloride in the dry solvent in a reaction flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Add the acyl chloride dropwise to the suspension with stirring.

-

Add the acetanilide to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.[10]

-

Quantitative Data: Friedel-Crafts Acylation

| Substrate | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |

| 2-(Methylthio)acetanilide | Acetyl chloride, AlCl₃, CS₂ | 4-Acetyl-2-(methylthio)acetanilide | Data not available | N/A |

| 2-(Ethylthio)acetanilide | Propionyl chloride, AlCl₃, CH₂Cl₂ | 4-Propionyl-2-(ethylthio)acetanilide | Data not available | N/A |

Sulfonation

Sulfonation of aniline with fuming sulfuric acid at high temperatures leads to the formation of sulfanilic acid (4-aminobenzenesulfonic acid). The reaction proceeds via the formation of anilinium hydrogen sulfate, which then rearranges to the para-substituted product.

Caption: Reaction pathway for the sulfonation of aniline to produce sulfanilic acid.

Experimental Protocol: Sulfonation of Aniline (General Procedure)

This protocol outlines the synthesis of sulfanilic acid from aniline.

-

Materials: Aniline, fuming sulfuric acid (oleum).

-

Procedure:

-

Carefully add aniline to fuming sulfuric acid in a flask, with cooling to control the initial exothermic reaction.

-

Heat the mixture in an oil bath at 180-200 °C for several hours.

-

Monitor the reaction for the formation of the product.

-

Cool the reaction mixture and pour it into cold water to precipitate the sulfanilic acid.

-

Filter the crude product and wash it with cold water.

-

Recrystallize the product from hot water to obtain pure sulfanilic acid.

-

Quantitative Data: Sulfonation

| Substrate | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |

| 2-(Methylthio)aniline | Fuming H₂SO₄, 180-190 °C | 4-Amino-3-(methylthio)benzenesulfonic acid | Data not available | N/A |

| 2-(Ethylthio)aniline | SO₃ in H₂SO₄ | 4-Amino-3-(ethylthio)benzenesulfonic acid | Data not available | N/A |

Conclusion

The electrophilic substitution patterns of 2-(alkylthio)anilines are predominantly dictated by the powerful activating and ortho, para-directing amino group. The ortho-alkylthio group provides additional activation and steric influence. Consequently, electrophilic attack is favored at the C4 (para to -NH₂) and C6 (ortho to -NH₂) positions. For reactions conducted in strong acidic media, such as nitration, protection of the amino group is crucial to prevent the formation of the deactivating anilinium ion and to ensure high yields of the desired ortho and para isomers. While the general principles of electrophilic aromatic substitution provide a strong predictive framework, a notable lack of specific quantitative data and detailed experimental protocols for various electrophilic substitution reactions on 2-(alkylthio)anilines exists in the readily available scientific literature. Further experimental investigation is warranted to fully elucidate the synthetic utility and reactivity of this important class of compounds.

References

- 1. Synthesis of substituted quinolines by electrophilic cyclization of N-(2-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-(Ethylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for 2-(Ethylthio)aniline (CAS No. 13920-91-7). Given the limited availability of specific toxicological data for this compound, this document incorporates information from closely related aromatic amines, such as 2-(methylthio)aniline and aniline, to provide a thorough understanding of the potential hazards and necessary precautions. All personnel handling this and similar compounds should be thoroughly trained in the procedures outlined herein.

Hazard Identification and Classification

Analog Compound Data: 2-(Methylthio)aniline & Aniline [1][2][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 (Blood) | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(ethylthio)aniline is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NS | [4] |

| Molecular Weight | 153.24 g/mol | [5] |

| CAS Number | 13920-91-7 | [6] |

| Appearance | Liquid | [4] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [5] |

Toxicological Information and Signaling Pathways

Aromatic amines are known for their potential carcinogenicity, which is linked to their metabolic activation.[7][8] The primary mechanism involves the N-oxidation of the amino group to form aryl-N-hydroxylamines.[7] These reactive metabolites can then form DNA adducts, leading to mutations and potentially cancer.[9]

Handling and Personal Protective Equipment (PPE)

Due to the potential for high toxicity and carcinogenicity, strict handling procedures must be followed.

Engineering Controls

-

Fume Hood: All work with 2-(ethylthio)aniline must be conducted in a properly functioning chemical fume hood.[10]

-

Ventilation: Ensure adequate ventilation to minimize exposure to vapors.[11]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[2]

-

Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, neoprene, or Viton). Nitrile gloves are not recommended for prolonged contact with aniline and related compounds.[12]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[10] For tasks with a higher risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Storage Protocols

Proper storage is essential to maintain the stability of 2-(ethylthio)aniline and to prevent accidental exposure or reaction.

-

Containers: Store in tightly closed, properly labeled containers.[13]

-

Location: Store in a cool, dry, and well-ventilated area.[13] A designated, locked storage cabinet for carcinogens is recommended.[14]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and chloroformates.[13]

-

Conditions to Avoid: Protect from moisture, heat, and direct sunlight.[13]

Accidental Release and Emergency Procedures

Spill Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).[15]

-

Collect the absorbed material into a sealed container for hazardous waste disposal.[15]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains.[1]

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Experimental Protocols

Decontamination of Glassware and Equipment

-

Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) in a chemical fume hood. Collect the rinse solvent as hazardous waste.

-

Soaking: Immerse the rinsed items in a freshly prepared oxidizing solution (e.g., a solution of potassium permanganate in a strong base, or a commercial decontamination solution) for a sufficient time to degrade the aromatic amine.

-

Neutralization: Neutralize the decontamination solution according to established laboratory procedures before disposal.

-

Final Cleaning: Wash the glassware and equipment with soap and water, followed by a final rinse with deionized water.

Waste Disposal

-

All waste materials, including contaminated PPE, absorbent materials, and rinse solvents, must be collected in properly labeled, sealed containers.[12]

-

Dispose of the hazardous waste through your institution's environmental health and safety department. Do not dispose of 2-(ethylthio)aniline or related waste down the drain.[12] Aromatic amines may require high-temperature incineration for complete destruction.[16]

Conclusion

2-(Ethylthio)aniline is a compound that requires careful handling due to the potential hazards associated with the aromatic amine class of chemicals. Adherence to the safety, handling, and storage protocols outlined in this guide is essential for minimizing risk to researchers and the environment. Always consult the most recent Safety Data Sheet for this compound, if available, and for any related chemicals used in your research.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hit2Lead | 2-(ethylthio)aniline | CAS# 13920-91-7 | MFCD08691983 | BB-9071805 [hit2lead.com]

- 5. 13920-91-7|2-(Ethylthio)aniline|BLD Pharm [bldpharm.com]

- 6. 2-(ethylthio)aniline | 13920-91-7 [chemicalbook.com]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. article.imrpress.com [article.imrpress.com]

- 9. Aromatic Amine Exposure → Term [fashion.sustainability-directory.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. echemi.com [echemi.com]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. fishersci.com [fishersci.com]

- 14. chem.tamu.edu [chem.tamu.edu]

- 15. nj.gov [nj.gov]

- 16. policies.uq.edu.au [policies.uq.edu.au]

Interpreting the Spectroscopic Data of 2-(Ethylthio)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 2-(Ethylthio)aniline, a key intermediate in various synthetic applications. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain a comprehensive understanding of its molecular structure and chemical properties. This document outlines the expected spectral characteristics, provides detailed experimental protocols, and presents the data in a clear, comparative format.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for 2-(Ethylthio)aniline and its close structural analogs. This compiled data serves as a valuable reference for the identification and characterization of this compound.

Table 1: ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) for 2-(Ethylthio)aniline | Observed Chemical Shift (ppm) for 2-(Methylthio)aniline |

| -NH₂ | ~4.1 (broad s) | 4.15 (s) |

| Aromatic-H (ortho to -NH₂) | ~6.7 | 6.68 (d) |

| Aromatic-H (meta to -NH₂) | ~7.1 | 7.05 (t) |

| Aromatic-H (para to -NH₂) | ~6.6 | 6.64 (t) |

| Aromatic-H (ortho to -SCH₂CH₃) | ~7.3 | 7.32 (d) |

| -SCH₂- | ~2.8 (q) | - |

| -CH₃ | ~1.3 (t) | - |

| Data for 2-(Methylthio)aniline is used as a reference for the aromatic region. |

Table 2: ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) for 2-(Ethylthio)aniline | Observed Chemical Shift (ppm) for 2-(Methylthio)aniline |

| Aromatic C-NH₂ | ~145 | 146.9 |

| Aromatic C-S | ~122 | 120.1 |

| Aromatic C-H | ~115-130 | 114.8, 118.7, 128.8, 133.3 |

| -SCH₂- | ~26 | - |

| -CH₃ | ~15 | - |

| Data for 2-(Methylthio)aniline is used as a reference. |

Table 3: IR Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for 2-(Ethylthio)aniline | Observed Wavenumber (cm⁻¹) for 2-(Methylthio)aniline |

| N-H | Symmetric Stretch | ~3350 | 3360 |

| N-H | Asymmetric Stretch | ~3450 | 3442 |

| Aromatic C-H | Stretch | ~3050 | 3055 |

| Aliphatic C-H | Stretch | ~2970, 2930 | - |

| C=C | Aromatic Ring Stretch | ~1610, 1580 | 1619 |

| N-H | Bend | ~1620 | 1619 |

| C-N | Stretch | ~1280 | 1281 |

| C-S | Stretch | ~700 | - |

| Data for 2-(Methylthio)aniline and general aniline spectra are used as a reference. |

Table 4: Mass Spectrometry Data

| Fragment Ion | m/z | Proposed Structure | Relative Abundance |

| [M]⁺ | 153 | C₈H₁₁NS⁺ | Moderate |

| [M-CH₃]⁺ | 138 | C₇H₈NS⁺ | Low |

| [M-C₂H₅]⁺ | 124 | C₆H₆NS⁺ | High |

| [C₆H₄NH₂]⁺ | 92 | C₆H₆N⁺ | Moderate |

| Predicted fragmentation pattern based on the analysis of 2-ethylaniline and ethyl phenyl sulfide. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(Ethylthio)aniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 300-500 MHz.

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 s.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 75-125 MHz.

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 s.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr and pressing it into a disk.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like 2-(Ethylthio)aniline.

Caption: Overall workflow for the spectroscopic characterization of 2-(Ethylthio)aniline.

Caption: Interrelationship between spectroscopic data and molecular structure.

An In-depth Technical Guide to the Solubility of 2-(Ethylthio)aniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylthio)aniline is an aromatic amine containing a thioether linkage, a structural motif of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery and development. This technical guide consolidates information on the predicted solubility of 2-(ethylthio)aniline in a range of common organic solvents and provides a detailed, generalized experimental protocol for the quantitative determination of its solubility.

Predicted Solubility Profile of 2-(Ethylthio)aniline

The solubility of 2-(ethylthio)aniline is dictated by its molecular structure, which includes a polar aniline group capable of hydrogen bonding and a nonpolar ethylthio-benzene moiety. This amphiphilic nature suggests a varied solubility profile across different classes of organic solvents. Based on the known solubility of aniline, 2-(methylthio)aniline, and solvents employed in the synthesis and purification of similar aromatic thioethers, a qualitative solubility profile can be predicted. Aniline, for instance, is soluble in ethanol, ether, and acetone.[1][2] The synthesis of a related compound, 2,3-dichloro-4-(ethylthio)aniline, utilizes ethanol as a reaction solvent and ether for extraction, indicating the solubility of the product in these solvents.[3]

Table 1: Predicted Qualitative Solubility of 2-(Ethylthio)aniline in Common Organic Solvents

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Protic Solvents | Ethanol | Soluble | The aniline moiety can form hydrogen bonds with the hydroxyl group of ethanol. Aniline itself is soluble in ethanol.[1][2] |

| Methanol | Soluble | Similar to ethanol, the polarity and hydrogen bonding capacity of methanol are expected to facilitate dissolution. | |

| Aprotic Polar Solvents | Acetone | Soluble | The polarity of acetone should allow for favorable dipole-dipole interactions. Aniline is soluble in acetone.[2] |

| Ethyl Acetate | Soluble | Often used as a solvent for extraction and chromatography of similar compounds, suggesting good solubility. | |

| Toluene | Soluble | The aromatic nature of toluene will likely lead to favorable van der Waals interactions with the benzene ring of 2-(ethylthio)aniline. | |

| Nonpolar Solvents | Hexane | Sparingly Soluble to Insoluble | The significant polarity of the aniline group is expected to limit solubility in nonpolar aliphatic hydrocarbons. |

| Ethers | Diethyl Ether | Soluble | The moderate polarity of diethyl ether and its use in the extraction of related compounds suggest good solubility.[3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a liquid or solid organic compound, such as 2-(ethylthio)aniline, in an organic solvent at a specified temperature.

Objective: To quantitatively determine the solubility of 2-(ethylthio)aniline in a selection of organic solvents at ambient temperature (e.g., 25 °C).

Materials:

-

2-(Ethylthio)aniline (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(ethylthio)aniline to a vial containing a known volume of the selected organic solvent. The excess solute should be clearly visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solute.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2-(ethylthio)aniline of known concentrations in the respective solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of 2-(ethylthio)aniline in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 2-(ethylthio)aniline in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of an organic compound.

Caption: Workflow for the experimental determination of solubility.

References

Methodological & Application

Application Notes and Protocols for the N-Alkylation of 2-(Ethylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the N-alkylation of 2-(ethylthio)aniline, a key synthetic transformation for the generation of diverse intermediates in pharmaceutical and materials science research. The protocols described herein cover three widely applicable and effective methods for N-alkylation: reductive amination, "borrowing hydrogen" catalysis with alcohols, and classical N-alkylation with alkyl halides.

Introduction

N-alkylated anilines are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The presence of the ethylthio group at the ortho position of the aniline ring in 2-(ethylthio)aniline offers a unique combination of steric and electronic properties that can be exploited to fine-tune the characteristics of the final products. The choice of the N-alkylation strategy depends on several factors, including the nature of the desired alkyl group, substrate compatibility, and considerations for green chemistry. This document provides detailed experimental protocols for three distinct and robust methods to achieve the N-alkylation of 2-(ethylthio)aniline, enabling researchers to select the most suitable approach for their specific synthetic goals.

Methods for N-Alkylation of 2-(Ethylthio)aniline

Three primary methods for the N-alkylation of 2-(ethylthio)aniline are presented below, each with its own advantages and substrate scope.

Method 1: Reductive Amination with Aldehydes or Ketones

Reductive amination is a highly versatile and widely used method for the selective formation of secondary and tertiary amines. This one-pot procedure involves the initial formation of an imine or enamine from the reaction of 2-(ethylthio)aniline with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated product. This method offers excellent control over the degree of alkylation and avoids the use of harsh alkylating agents.

Method 2: "Borrowing Hydrogen" Catalysis with Alcohols

The "borrowing hydrogen" or "hydrogen autotransfer" strategy represents an atom-economical and environmentally benign approach to N-alkylation.[1] In this catalytic cycle, an alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the aniline to form an imine. The catalyst, which had "borrowed" the hydrogen, then reduces the imine to the N-alkylated aniline, regenerating the catalyst and producing water as the only byproduct. This method is particularly attractive for its green credentials and the use of readily available alcohols as alkylating agents.

Method 3: Classical N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a traditional and effective method for the formation of C-N bonds. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of 2-(ethylthio)aniline attacks the electrophilic carbon of the alkyl halide. While straightforward, this method may require careful control of reaction conditions to avoid over-alkylation and the formation of quaternary ammonium salts.

Experimental Protocols

Protocol 1: Reductive Amination of 2-(Ethylthio)aniline with Benzaldehyde

This protocol describes the synthesis of N-benzyl-2-(ethylthio)aniline.

Materials:

-

2-(Ethylthio)aniline

-

Benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 2-(ethylthio)aniline (1.0 eq.) and methanol.

-

Add benzaldehyde (1.05 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x V).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2-(ethylthio)aniline.

Protocol 2: "Borrowing Hydrogen" N-Alkylation of 2-(Ethylthio)aniline with Benzyl Alcohol

This protocol details the synthesis of N-benzyl-2-(ethylthio)aniline using a ruthenium-based catalyst.

Materials:

-

2-(Ethylthio)aniline

-

Benzyl alcohol

-

[Ru(p-cymene)Cl₂]₂ (catalyst)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (ligand)

-

Potassium tert-butoxide (KOtBu)

-

Toluene (dry)

-

Argon or Nitrogen gas supply

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Ru(p-cymene)Cl₂]₂ (2 mol%), IPr·HCl (4 mol%), and potassium tert-butoxide (1.2 eq.).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Under a positive flow of inert gas, add dry toluene, benzyl alcohol (1.2 eq.), and 2-(ethylthio)aniline (1.0 eq.).

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 24 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) or TLC.

-

After completion, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with ethyl acetate (3 x V).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Ethylation of 2-(Ethylthio)aniline with Ethyl Iodide

This protocol describes the synthesis of N-ethyl-2-(ethylthio)aniline.

Materials:

-

2-(Ethylthio)aniline

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-(ethylthio)aniline (1.0 eq.) in acetonitrile.

-

Add potassium carbonate (2.0 eq.) to the solution.

-

Add ethyl iodide (1.1 eq.) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for N-Alkylation of 2-(Ethylthio)aniline (Representative Examples)

| Method | Alkylating Agent | Base/Reducing Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Reductive Amination | Benzaldehyde | NaBH₄ | - | MeOH | RT | 4 | ~85-95 |

| "Borrowing Hydrogen" | Benzyl Alcohol | KOtBu | [Ru(p-cymene)Cl₂]₂/IPr·HCl | Toluene | 110 | 24 | ~80-90 |

| Alkyl Halide | Ethyl Iodide | K₂CO₃ | - | ACN | 60 | 12 | ~75-85 |

Note: Yields are approximate and based on analogous reactions reported in the literature. Optimization may be required for 2-(ethylthio)aniline.

Visualizations

Caption: Experimental workflow for the reductive amination of 2-(ethylthio)aniline.

Caption: Experimental workflow for the "borrowing hydrogen" N-alkylation.

Caption: Experimental workflow for N-alkylation with an alkyl halide.

References

Application Notes and Protocols: Synthesis of Benzimidazole-Based Anthelmintics Using 2-(Ethylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a cornerstone of modern anthelmintic therapy, widely used in both human and veterinary medicine to treat infections caused by parasitic worms (helminths). Their mechanism of action primarily involves the disruption of microtubule polymerization in parasites by binding to β-tubulin, leading to impaired glucose uptake and eventual cell death.[1][2][3] The synthesis of various benzimidazole-based drugs often involves the cyclization of a substituted o-phenylenediamine. This document provides detailed application notes and protocols for the synthesis of benzimidazole-based anthelmintics, with a specific focus on leveraging 2-(ethylthio)aniline as a key precursor. We will explore a synthetic pathway analogous to the well-established synthesis of albendazole, a broad-spectrum anthelmintic.

Synthetic Pathway Overview

The synthesis of a 5-(ethylthio)benzimidazole core, a key structural motif in many potent anthelmintics, can be achieved from 2-(ethylthio)aniline through a multi-step process. The general strategy involves the nitration of an appropriate aniline precursor, followed by reduction to form the corresponding o-phenylenediamine derivative, and subsequent cyclization to yield the benzimidazole scaffold. While direct synthesis from 2-(ethylthio)aniline is plausible, a more common and well-documented approach in the synthesis of analogous compounds like albendazole starts from 2-nitroaniline.[4][5][6] An analogous pathway is presented below, adapted for the synthesis of a 5-(ethylthio) derivative.

Logical Workflow for Synthesis

Caption: Synthetic workflow from 2-nitroaniline to a 5-(ethylthio)benzimidazole derivative.

Experimental Protocols

Protocol 1: Synthesis of 4-(Ethylthio)-2-nitroaniline

This protocol is adapted from established methods for the synthesis of similar intermediates.[4][7]

-

Thiocyanation of 2-Nitroaniline:

-

In a suitable reaction vessel, dissolve 2-nitroaniline in a solvent such as methanol.

-

Add ammonium thiocyanate to the solution and stir at room temperature.

-

Cool the mixture to below 10°C.

-

Slowly introduce a halogenating agent (e.g., chlorine gas or a solution of bromine in methanol) while maintaining the low temperature.

-

After the addition is complete, continue stirring for a specified time to ensure the reaction goes to completion.

-

Quench the reaction by adding water.

-

Filter the precipitated 2-nitro-4-thiocyanoaniline, wash with water, and dry.

-

-

Alkylation with Ethyl Bromide:

-

Suspend the dried 2-nitro-4-thiocyanoaniline in a suitable solvent system, such as a mixture of n-propanol and water.

-

Add a base, such as sodium hydroxide, to the suspension while keeping the temperature below 35°C.

-

Heat the reaction mixture to approximately 40°C.

-

Add ethyl bromide to the reaction mixture and continue heating to around 60°C until the reaction is complete (monitored by TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude 4-(ethylthio)-2-nitroaniline.

-

Protocol 2: Synthesis of 4-(Ethylthio)-o-phenylenediamine

-

Reduction of the Nitro Group:

-

Dissolve the crude 4-(ethylthio)-2-nitroaniline in a solvent like methanol.

-

Add a reducing agent. Common methods include:

-

Sodium Sulfide: Add an aqueous solution of sodium sulfide or sodium hydrosulfide and reflux the mixture.[1][4]

-

Catalytic Hydrogenation: Use a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.[6]

-

Iron in Acidic Medium: Use iron powder in the presence of hydrochloric acid.[1]

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, remove the solvent and any solid byproducts.

-